molecular formula C19H24ClN3O2S B2516699 N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351658-25-7

N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2516699
CAS RN: 1351658-25-7
M. Wt: 393.93
InChI Key: LXULHWIWTUGCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as piperazine rings and substituted benzamide groups, which are often explored for their biological activity, particularly as ligands for various receptors like dopamine D(4) receptors .

Synthesis Analysis

The synthesis of related compounds involves strategic modifications to the core structure to achieve desired biological properties. For instance, the paper titled "A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand" discusses the structural modifications on the amide bond and alkyl chain of a lead compound to evaluate the impact on receptor affinity . Although the synthesis of the specific compound is not detailed, similar synthetic routes may involve coupling reactions and modifications of functional groups to achieve the final product.

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a piperazine ring, which is known to interact with various receptors. The presence of substituted benzamide and thiophene groups can significantly influence the binding affinity and selectivity of the compound towards specific receptors. The structural modifications mentioned in the first paper suggest that changes in these groups can alter the compound's interaction with dopamine D(4) receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often include amide bond formation, halogenation, and coupling reactions. The second paper describes an alternative synthesis route for a related compound, which involves a coupling reaction between a bromo-substituted thiazole and a piperazine derivative . These reactions are crucial for constructing the complex architecture of the target molecules and are likely to be similar in the synthesis of "this compound".

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds with piperazine and benzamide functionalities typically exhibit moderate to high solubility in polar solvents and may show varying degrees of stability depending on the substitution pattern on the aromatic rings. The binding profile of these compounds, as mentioned in the first paper, is determined by their affinity to receptors such as dopamine D(4), D(2), serotonin 5-HT(1A), and adrenergic alpha(1), which is influenced by their molecular structure .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds derived from chemical precursors that share structural similarities with N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride. For instance, the development of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines showcasing anti-inflammatory and analgesic properties indicates the chemical's potential as a precursor in synthesizing medically relevant compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

Several studies have focused on the biological activities of compounds structurally related to this compound. Notably, compounds exhibiting significant antimicrobial, antilipase, and antiurease activities have been synthesized, underscoring the therapeutic potential of such chemicals in addressing various microbial infections and associated conditions (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antipsychotic Agent Evaluation

Research into heterocyclic analogues has identified potential antipsychotic agents with promising in vitro and in vivo activities. This line of investigation opens up possibilities for the development of new psychiatric medications, leveraging compounds similar to this compound (Norman, Navas, Thompson, & Rigdon, 1996).

Materials Science and Polymer Synthesis

The synthesis of ordered polymers through direct polycondensation, utilizing compounds akin to this compound, illustrates its relevance in materials science. Such research contributes to the development of novel materials with potential applications in various industries (Yu, Seino, & Ueda, 1999).

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

this compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 dopamine receptor, it can alter the receptor’s behavior, leading to changes in the cell .

Biochemical Pathways

Dopamine signaling is crucial for many CNS functions, including motor control, reward, and reinforcement, and the regulation of prolactin secretion .

Pharmacokinetics

It is soluble in dmso , which could potentially affect its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it could influence dopamine signaling and thereby affect various CNS functions .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential applications in drug discovery, and optimization of its physical and chemical properties for improved performance .

properties

IUPAC Name

N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-15-4-2-3-5-17(15)19(24)22-11-9-21(10-12-22)8-7-20-18(23)16-6-13-25-14-16;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXULHWIWTUGCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.